Purine Bioisosterism: Triazolo[4,5-c]pyridine vs. Purine in Anticonvulsant Activity
The triazolo[4,5-c]pyridin-4-amine scaffold is an established carbon–nitrogen isosteric replacement for the purine ring system. In a direct medicinal chemistry program, the purine anticonvulsant BW A78U (compound 30) caused emesis in Phase IA trials, leading to a scaffold-hopping campaign where multiple isosteric replacements were evaluated [1]. The triazolo[4,5-c]pyridine derivative BW 534U87 (compound 14, the 2,6-difluorobenzyl-substituted derivative of the target scaffold) demonstrated broad-spectrum anticonvulsant activity across six rodent seizure models—maximal electroshock (MES), kindling, PTZ infusion, and the genetically epilepsy-prone EL mouse—without emetic liability, unlike its purine progenitor [1][2]. The mechanistic basis is dual: competitive adenosine deaminase inhibition (Ki = 7 μM) and adenosine A₁ receptor agonism, elevating endogenous brain adenosine levels [2].
| Evidence Dimension | Anticonvulsant efficacy spectrum and emetic liability |
|---|---|
| Target Compound Data | BW 534U87: effective in 6/6 rodent seizure models; no emesis observed in rodent profile. |
| Comparator Or Baseline | BW A78U (purine anticonvulsant): effective anticonvulsant but caused emesis and nausea in Phase IA clinical trials, halting development. |
| Quantified Difference | Emesis: present (purine) vs. absent (triazolo[4,5-c]pyridine scaffold). Seizure protection: broad-spectrum for both, but triazolo[4,5-c]pyridine retains the efficacy while eliminating the emetic side effect. |
| Conditions | MES, kindling, PTZ infusion, and EL mouse seizure models in rodents; Phase IA human clinical data for purine comparator. |
Why This Matters
Procurement of this scaffold enables the synthesis of analogues with a clinically validated therapeutic window, avoiding the emetic toxicity that terminated the purine-based lead compound.
- [1] Kelley, J. L.; Koble, C. S.; Davis, R. G.; McLean, E. W.; Soroko, F. E.; Cooper, B. R. 1-(Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines: Synthesis and Anticonvulsant Activity. J. Med. Chem. 1995, 38 (20), 4131–4134. View Source
- [2] Southam, E.; et al. Broad Spectrum Anticonvulsant Activity of BW534U87: Possible Role of an Adenosine-Dependent Mechanism. Pharmacol. Biochem. Behav. 2002, 74 (1), 111–118. View Source
